molecular formula C23H21N5O4S2 B2432820 N-(3,5-dimethoxyphenyl)-10-(3,4-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892736-44-6

N-(3,5-dimethoxyphenyl)-10-(3,4-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2432820
CAS No.: 892736-44-6
M. Wt: 495.57
InChI Key: JZFPUWFTZXXEQF-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-10-(3,4-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a useful research compound. Its molecular formula is C23H21N5O4S2 and its molecular weight is 495.57. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-10-(3,4-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S2/c1-13-5-6-18(9-14(13)2)34(29,30)23-22-25-21(20-19(7-8-33-20)28(22)27-26-23)24-15-10-16(31-3)12-17(11-15)32-4/h5-12H,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFPUWFTZXXEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=CC(=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-10-(3,4-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of sulfonamide derivatives and exhibits diverse pharmacological properties that make it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound is characterized by several functional groups that contribute to its biological activity. Here is a summary of its chemical properties:

PropertyValue
Molecular FormulaC23H30N4O4S
Molecular Weight454.57 g/mol
InChI Key[InChI Key Here]
SolubilitySoluble in DMSO

The presence of the thia and tetraazatricyclo structures suggests potential interactions with various biological targets.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis. Additionally, the aromatic rings may facilitate binding to other biological macromolecules through π-π interactions or hydrogen bonding.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antimicrobial properties against a range of bacterial strains.
  • Anticancer Potential : In vitro studies have shown that it may inhibit the proliferation of cancer cell lines by inducing apoptosis.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in cellular models.

Case Studies

Several studies have investigated the biological effects of related compounds within the same class:

  • Study 1 : A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of similar sulfonamide derivatives and found that modifications in the aromatic substituents significantly influenced their anticancer activity.
  • Study 2 : Research presented at the International Conference on Drug Discovery highlighted a derivative with a similar scaffold that exhibited potent antibacterial activity against MRSA strains.

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